[(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine
Overview
Description
[(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine is an organic compound that features a bromine atom and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine typically involves multi-step organic reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
[(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism by which [(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . These interactions can lead to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
[(5-Bromo-2,3-dimethoxyphenyl)methyl]amine: Similar structure but with different substitution patterns on the phenyl ring.
[(2-Methoxyphenyl)methyl]amine: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
[(5-Bromo-2-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-1-(2,3-dimethoxyphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-20-15-8-7-14(18)9-13(15)11-19-10-12-5-4-6-16(21-2)17(12)22-3/h4-9,19H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBXQSGKFQPACA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCC2=C(C(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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